molecular formula C6H8N6S2 B1607861 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole CAS No. 23988-58-1

3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole

Cat. No. B1607861
CAS RN: 23988-58-1
M. Wt: 228.3 g/mol
InChI Key: AUDUPCFJTNCKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole” is a chemical compound with the molecular formula C6H8N6S2 and a molecular weight of 228.3 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound has a molecular weight of 228.3 .

Scientific Research Applications

Protective Effects on Oxidative Stress

Research has shown that certain thiazolo-triazole compounds, including derivatives similar to 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole, offer protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting their potential in controlling organ-specific oxidative damage Aktay, Tozkoparan, & Ertan, 2005.

Antimicrobial and Anti-inflammatory Activities

Compounds incorporating the 1,2,4-triazole moiety have been evaluated for their antimicrobial, anti-lipase, and antiurease activities, indicating their potential as agents against microbial pathogens and as leads for the development of new therapeutic drugs Özil, Bodur, Ülker, & Kahveci, 2015. Additionally, specific derivatives have shown significant anti-inflammatory activity, further highlighting the pharmacological versatility of this chemical framework Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000.

Anticancer Properties

1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety have demonstrated selective cytotoxicity against melanoma, breast cancer, and pancreatic cancer cell lines, with certain compounds identified as potential antimetastatic candidates due to their inhibitory effect on cancer cell migration Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022.

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of novel 1,2,4-triazole derivatives, exploring their structural properties and potential applications in medicinal chemistry. This includes the investigation of their binding properties on endothelin receptors, which could be relevant for cardiovascular diseases Salerno, Guerrera, Modica, Romeo, Pittalà, Siracusa, Mereghetti, Cagnotto, & Mennini, 2007.

Safety And Hazards

The safety data sheet for this compound suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . The compound should be stored properly and disposed of in accordance with local regulations .

properties

IUPAC Name

5-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylsulfanyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6S2/c1(13-5-7-3-9-11-5)2-14-6-8-4-10-12-6/h3-4H,1-2H2,(H,7,9,11)(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDUPCFJTNCKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SCCSC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370774
Record name 5,5'-(Ethane-1,2-diyldisulfanediyl)bis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole

CAS RN

23988-58-1
Record name 5,5'-(Ethane-1,2-diyldisulfanediyl)bis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Reactant of Route 3
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Reactant of Route 4
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Reactant of Route 6
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.